molecular formula C6H5ClN4 B11914104 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11914104
M. Wt: 168.58 g/mol
InChI Key: XBMQWOPLSVRHAJ-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .

Biological Activity

3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 3-chloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidine
Molecular Formula: C6H5ClN4
CAS Number: 1934583-78-4

The compound features a unique substitution pattern that contributes to its distinct biological properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to the suppression of cancer cell proliferation. This compound's ability to selectively inhibit CDK2 positions it as a promising agent in cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • In vitro Studies: The compound has shown potent anti-proliferative effects against various cancer cell lines, including prostate (PC3) and bladder (UMUC3) cancer cells. In studies utilizing halloysite nanotube-based delivery systems, the compound demonstrated enhanced cytotoxicity compared to pure forms .
  • In vivo Studies: In xenograft models, compounds derived from pyrazolo[3,4-d]pyrimidine scaffolds have been shown to reduce tumor volumes significantly, indicating their potential for clinical application in oncology .

Antiviral and Anti-inflammatory Properties

In addition to its anticancer effects, this compound also displays antiviral and anti-inflammatory activities:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameActivityIC50 (µM)Notes
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineAnticancer8.21 (A549)Effective against lung cancer cells
1H-pyrazolo[3,4-d]pyrimidine derivativesEGFR Inhibitors0.016 (EGFR WT)High potency against wild-type EGFR

These comparisons highlight the competitive efficacy of this compound in various therapeutic contexts.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on CDK2 Inhibition:
    • Researchers synthesized various derivatives and tested their efficacy against CDK2. The results indicated that certain modifications enhanced inhibitory activity significantly compared to the parent compound .
  • Nanoparticle Delivery Systems:
    • A study explored the use of halloysite nanotubes for delivering pyrazolo[3,4-d]pyrimidines in cancer therapy. Results showed improved bioavailability and cytotoxicity against targeted cancer cell lines compared to conventional delivery methods .
  • Epidermal Growth Factor Receptor (EGFR) Inhibition:
    • New derivatives were designed as EGFR inhibitors with promising results in vitro against lung cancer cell lines. These compounds exhibited significant anti-proliferative activities and may lead to novel treatment options for resistant cancers .

Properties

IUPAC Name

3-chloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-8-2-4-5(7)10-11-6(4)9-3/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMQWOPLSVRHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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